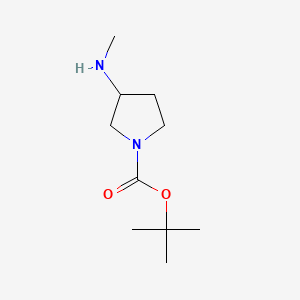

![molecular formula C16H19BrClNO B1521424 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185133-11-2](/img/structure/B1521424.png)

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Overview

Description

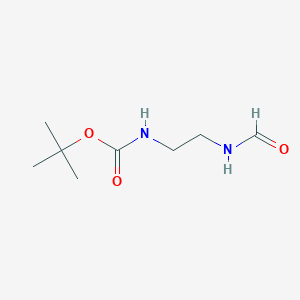

“3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185133-11-2 . It has a molecular weight of 356.69 . The IUPAC name for this compound is 3-{[(6-bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, oxygen, and nitrogen atoms.Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.69 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Synthesis and Growth-Promoting Activity

A study by Omirzak et al. (2013) explored the alkylation of naphthols leading to compounds with significant growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, demonstrating a potential application in agriculture. This process involved the synthesis of tertiary alcohols with a structure similar to the chemical , highlighting the utility of naphthyl-containing compounds in enhancing plant productivity Omirzak, Erkasov, Sukhov, & Ganenko, 2013.

Polymorphism and Supramolecular Host Applications

Research by Sahoo et al. (2020) investigated the polymorphism of a piperidine substituted methyl 3-hydroxy-2-naphthoate, synthesized for use as a supramolecular host. This study underscores the relevance of structural and optical properties in designing materials with potential applications in molecular recognition and sensor technology Sahoo, Kumar, Kumar, & Kumar, 2020.

Crystal Structure and Biological Activity

Another study focused on the crystal structure, Hirshfeld surface analysis, and quantum computational studies of a polysubstituted piperidone, indicating its potential as a novel RORc inhibitor, which could have implications in the development of therapeutic agents targeting specific molecular pathways R. V. & R. C., 2021.

Nano Magnetite Catalysis in Synthesis

Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst in the synthesis of naphthalene derivatives, highlighting an efficient method for creating complex molecules with potential utility in various chemical industries, including pharmaceuticals and materials science Mokhtary & Torabi, 2017.

Antitumor Activity and Microwave-Assisted Synthesis

The antitumor activity of certain piperidin-4-ones was evaluated by Insuasty et al. (2013), showcasing the potential of microwave-assisted synthesis in producing compounds with significant biological activity. This aligns with the research interest in discovering new therapeutic agents through innovative synthesis techniques Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013.

Safety and Hazards

Mechanism of Action

Mode of Action

The presence of a piperidine ring and a brominated naphthyl group suggests potential interactions with various biological targets .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of “3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine Hydrochloride” are currently unknown. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications .

Result of Action

Without specific target identification and understanding of the compound’s mode of action, it’s challenging to predict its molecular and cellular effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZOZRDPLWNHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)